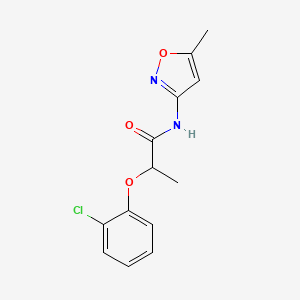
2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide
Description
Synthesis Analysis
The synthesis of isoxazole derivatives, including compounds similar to 2-(2-chlorophenoxy)-N-(5-methyl-3-isoxazolyl)propanamide, typically involves multi-step chemical reactions. For instance, the synthesis of N-substituted 3-amino-2-methyl-N-(3-phenyl-5-isoxazolyl)propanamide derivatives showcased the preparation and evaluation of muscle relaxant and anticonvulsant activities, highlighting the synthetic route's complexity and specificity (Tatee et al., 1986).
Molecular Structure Analysis
The molecular structure of related compounds provides insights into the spatial arrangement and electronic configuration critical for understanding the compound's reactivity and interactions. Crystallographic studies of similar derivatives have been performed to elucidate their three-dimensional conformation, as seen in the crystal structure determination of N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, which demonstrated effective herbicidal activity (Liu et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving isoxazole derivatives often involve cycloaddition, substitution, and other reaction mechanisms leading to the formation of various bioactive molecules. For example, the synthesis and biological evaluation of pyrazole, isoxazole, and other derivatives bearing an aryl sulfonate moiety as antimicrobial and anti-inflammatory agents illustrate the chemical versatility and reactivity of these compounds (Kendre et al., 2015).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding a compound's behavior under different conditions. The growth and characterization of N-(2-Chlorophenyl)-(1-Propanamide), a compound with similarities in structural motifs, provide valuable data on its physical properties, showcasing the methods used to characterize such organic compounds (Prabhu et al., 2001).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological systems, are pivotal for the application of these compounds in various fields. Theoretical and experimental studies on compounds like 5-amino-3-methylisoxazolo-4-carboxylic acid p-chlorophenylamide have been conducted to understand these aspects better, employing techniques such as density functional theory (DFT) and spectroscopic analysis (Jezierska et al., 2003).
properties
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c1-8-7-12(16-19-8)15-13(17)9(2)18-11-6-4-3-5-10(11)14/h3-7,9H,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQRHWIXFWODSMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(C)OC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-(3,4-dimethoxybenzoyl)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B4733373.png)
![4-{[4-(4-nitro-1H-pyrazol-1-yl)butanoyl]amino}benzoic acid](/img/structure/B4733381.png)

![N-[3-(4-morpholinyl)propyl]-12-oxo-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B4733397.png)
![methyl 3-({5-[(4-nitro-1H-pyrazol-1-yl)methyl]-2-furoyl}amino)-2-thiophenecarboxylate](/img/structure/B4733408.png)
![methyl 5-benzyl-2-[({2-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]hydrazino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4733420.png)
![3-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-cyclohexylpropanamide](/img/structure/B4733434.png)
![2-({[3,5-bis(trifluoromethyl)phenyl]amino}methylene)cyclohexanone](/img/structure/B4733435.png)
![3-(5-{[2-(2-chlorophenoxy)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4733439.png)

![N-({[2-(1-piperidinyl)-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B4733462.png)

![3-chloro-N-[2-(methylthio)ethyl]benzamide](/img/structure/B4733471.png)
![methyl 7-cyclopropyl-2,4-dioxo-1-phenyl-3-[3-(trifluoromethyl)benzyl]-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4733477.png)